(4-Phenylpyridin-2-YL)methanol
Overview
Description
(4-Phenylpyridin-2-YL)methanol is an organic compound with the molecular formula C12H11NO. It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring and a hydroxymethyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpyridin-2-YL)methanol typically involves the reaction of 4-phenylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Phenylpyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-phenylpyridine-2-carboxylic acid.
Reduction: Formation of 4-phenylpyridine-2-methanol.
Substitution: Formation of various substituted phenylpyridine derivatives.
Scientific Research Applications
(4-Phenylpyridin-2-YL)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Phenylpyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
4-Phenylpyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Phenylpyridine: The phenyl group is attached at a different position, altering its chemical properties and reactivity.
4-Hydroxymethylpyridine: Lacks the phenyl group, affecting its overall stability and reactivity.
Uniqueness: (4-Phenylpyridin-2-YL)methanol is unique due to the presence of both the phenyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-phenylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHORUBQDRBJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480943 | |
Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55218-73-0 | |
Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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